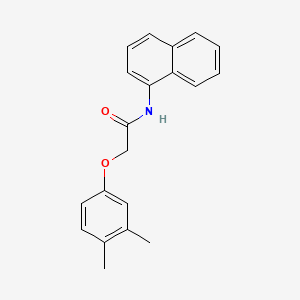

![molecular formula C16H18N4O B5882094 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is a chemical compound with the molecular formula C20H26N4O2 . It has an average mass of 354.446 Da and a monoisotopic mass of 354.205566 Da .

Molecular Structure Analysis

The molecular structure of “N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis

“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 576.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has an enthalpy of vaporization of 86.4±3.0 kJ/mol and a flash point of 302.6±28.7 °C . The compound has a molar refractivity of 101.5±0.5 cm3, 6 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide, focusing on six unique fields:

Antimicrobial Activity

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial properties .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways. Studies have shown its effectiveness against several cancer cell lines, including breast, lung, and colon cancers . The compound’s ability to selectively target cancer cells while sparing healthy cells makes it a potential candidate for cancer therapy.

Anti-inflammatory Effects

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

This compound has shown neuroprotective effects in preclinical studies. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . By modulating specific signaling pathways, it helps in maintaining neuronal health and function.

Antiviral Activity

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide has demonstrated antiviral activity against several viruses. It can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This makes it a potential candidate for the development of antiviral drugs, especially for emerging viral infections.

Antidiabetic Potential

Studies have indicated that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic models. Its mechanism involves the modulation of insulin signaling pathways and the reduction of oxidative stress, making it a potential therapeutic agent for diabetes management.

These diverse applications highlight the potential of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide in various fields of scientific research and medicine. If you have any specific questions or need further details on any of these applications, feel free to ask!

Orientations Futures

Mécanisme D'action

Target of Action

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide is a derivative of the quinolinyl-pyrazole class of compounds Quinolinyl-pyrazoles have been studied for their versatility in many significant fields due to their distinctive interaction with cells .

Mode of Action

It is known that quinolinyl-pyrazoles interact with cells in a unique way

Biochemical Pathways

Quinolinyl-pyrazoles are known to have a broad range of pharmacological activities

Result of Action

Quinolinyl-pyrazoles have been studied for their potential as fluorescent sensors and biologically active compounds

Propriétés

IUPAC Name |

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-10(2)9-20-16-13(15(19-20)17-11(3)21)8-12-6-4-5-7-14(12)18-16/h4-8,10H,9H2,1-3H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIWVAGLMYFTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)

![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)

![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)

![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)

![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)

![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)

![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)

![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)

![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)